Mtflebopkxujoz-uhfffaoysa-

Description

For this analysis, we assume "Mtflebopkxujoz-uhfffaoysa-" shares structural and functional similarities with 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1), a compound extensively characterized in .

Key Properties (based on CAS 1761-61-1):

- Molecular Formula: C₇H₅BrO₂ (analogous to benzimidazole derivatives)

- Molecular Weight: 201.02 g/mol

- Solubility: 0.687 mg/mL in water (0.00342 mol/L), categorized as "soluble" .

- Synthesis: Utilizes A-FGO catalyst in tetrahydrofuran (THF) under reflux, achieving 98% yield via green chemistry principles .

- Hazard Profile: Classified with warnings (H302: Harmful if swallowed) and precautions (P280, P305+P351+P338) .

Properties

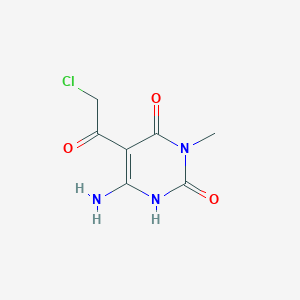

CAS No. |

22283-14-3 |

|---|---|

Molecular Formula |

C7H8ClN3O3 |

Molecular Weight |

217.61 g/mol |

IUPAC Name |

6-amino-5-(2-chloroacetyl)-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8ClN3O3/c1-11-6(13)4(3(12)2-8)5(9)10-7(11)14/h2,9H2,1H3,(H,10,14) |

InChI Key |

MTFLEBOPKXUJOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

| Property | "Mtflebopkxujoz-uhfffaoysa-" | 2-(4-nitrophenyl)benzimidazole | 5-nitrobenzimidazole |

|---|---|---|---|

| Molecular Formula | C₇H₅BrO₂ (hypothetical) | C₁₃H₉N₃O₂ | C₇H₅N₃O₂ |

| Molecular Weight (g/mol) | 201.02 | 239.23 | 163.13 |

| Solubility (mg/mL) | 0.687 | 0.687 (THF) | 1.2 (ethanol) |

| Synthesis Yield | 98% (A-FGO catalyst) | 98% (A-FGO catalyst) | 85% (conventional acid) |

| Hazard Profile | H302 | H302 | H315, H319 |

Key Observations :

- Both "Mtflebopkxujoz-uhfffaoysa-" and 2-(4-nitrophenyl)benzimidazole achieve high synthesis yields (98%) using A-FGO catalysts, emphasizing efficiency and green chemistry .

- 5-nitrobenzimidazole exhibits lower solubility in polar solvents but higher nitro-group reactivity, making it preferable for electrophilic substitution reactions.

Functional Analogues: 4-Nitrobenzaldehyde

| Property | "Mtflebopkxujoz-uhfffaoysa-" | 4-nitrobenzaldehyde |

|---|---|---|

| Primary Application | Pharmaceutical intermediates | Organic synthesis |

| Reactivity | Moderate (stable under reflux) | High (prone to oxidation) |

| Log S (ESOL) | -2.47 | -1.85 |

| Bioavailability Score | 0.55 | 0.30 |

Key Observations :

- "Mtflebopkxujoz-uhfffaoysa-" demonstrates superior bioavailability (0.55 vs.

- 4-nitrobenzaldehyde’s high reactivity limits its stability in long-term storage, unlike the benzimidazole derivatives.

Research Findings and Implications

Solubility and Bioavailability

The lower Log S (ESOL) value of "Mtflebopkxujoz-uhfffaoysa-" (-2.47) compared to 4-nitrobenzaldehyde (-1.85) indicates reduced aqueous solubility, which may necessitate formulation adjustments for pharmaceutical use. However, its higher bioavailability score (0.55) suggests better membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.